N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide is a synthetic indole derivative characterized by a carboxamide linkage between a 1H-indole-6-carboxylic acid moiety and a 2-(5-methoxy-1H-indol-1-yl)ethylamine group. Its structure combines two indole rings, one substituted with a methoxy group at position 5 and the other linked via an ethylamine spacer.
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-4-5-19-15(12-17)7-10-23(19)11-9-22-20(24)16-3-2-14-6-8-21-18(14)13-16/h2-8,10,12-13,21H,9,11H2,1H3,(H,22,24) |
InChI Key |
TXGZZISYOVBZMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Tosylate-Mediated N1-Alkylation
A widely adopted method involves alkylating 5-methoxyindole using 2-bromoethyl tosylate (or analogous agents) under basic conditions.
-
Procedure :
-
Key Advantage : High regioselectivity for N1-alkylation due to steric and electronic effects.
Direct Ethylation Using Bromoethyl Reagents
Alternative approaches employ 1,2-dibromoethane for direct ethylation:
-
Conditions :
-
Limitation : Lower selectivity, requiring rigorous purification to remove di-alkylated byproducts.
Synthesis of 1H-Indole-6-carboxamide
Carboxylic Acid Activation
1H-Indole-6-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride :
Amidation Reactions
The acid chloride is reacted with ethylamine or ammonia:
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Method A :
-
Method B :
Final Coupling: Ethyl Linker and Carboxamide Conjugation
Acylation via Carbodiimide Chemistry
The ethylated indole intermediate is coupled with 1H-indole-6-carboxamide using EDCl/HOBt :
Direct Aminolysis of Activated Esters
An alternative employs mixed carbonates for milder conditions:
-
Protocol :
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Tosylate Alkylation | 2-Bromoethyl tosylate | 85 | 95 | High |
| Direct Ethylation | 1,2-Dibromoethane | 70 | 85 | Moderate |
| EDCl/HOBt Coupling | EDCl, HOBt | 75 | 90 | High |
| Mixed Carbonate | Carbonyl imidazole | 80 | 92 | Moderate |
Optimization and Troubleshooting
Solvent Selection
Byproduct Mitigation
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Di-alkylation : Controlled stoichiometry (1:1.1 ratio of indole to alkylating agent) minimizes this.
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Hydrolysis : Use anhydrous conditions and molecular sieves for acid-sensitive intermediates.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide. For instance, derivatives synthesized from indole frameworks have shown promising activity against both Gram-positive and Gram-negative bacteria. In a study evaluating several indole-based compounds, specific derivatives exhibited significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, with diameters of inhibition zones reaching up to 22 mm .
Anticancer Properties
Indole derivatives are known for their anticancer potential. This compound may contribute to this area through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .
Neurological Effects
The compound's structural analogs have been investigated for their effects on the central nervous system, particularly in relation to melatonin receptor modulation. These compounds may serve as precursors for developing new ligands that can interact with melatonin receptors, potentially providing therapeutic benefits in sleep disorders and neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies utilize computational tools to simulate interactions between the compound and target proteins, providing insights into its mechanism of action.
| Study | Target | Binding Affinity (kcal/mol) | Comments |
|---|---|---|---|
| Melatonin Receptor | -9.5 | Strong interaction predicted | |
| Protein Kinase | -8.7 | Potential inhibitor identified |
Antimicrobial Evaluation
In a systematic evaluation of antimicrobial activity, several synthesized indole derivatives were tested against a panel of microorganisms. Compounds derived from this compound showed varying degrees of effectiveness, with some achieving MIC values lower than standard antibiotics .
Anticancer Activity
A case study focusing on the anticancer properties of related indole compounds demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotoninergic, adrenergic, and histamine receptors . This binding can modulate the activity of these receptors, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide, highlighting differences in substituents, synthetic yields, and physicochemical properties based on available evidence:
Key Observations:
Substituent Effects on Synthesis: Bulky groups (e.g., decahydroisoquinolin in 5r) reduce yields (32%) compared to simpler analogs, likely due to steric hindrance during amide coupling . Electron-withdrawing substituents (e.g., chloro in 5o, 5t) may stabilize intermediates but complicate purification, as seen in low yields (5–20%) for some derivatives .
Structural Diversity and Pharmacological Potential: The target compound’s 5-methoxy group may enhance solubility compared to chloro-substituted analogs (e.g., 5r, 5t) . N-Alkylamino groups (e.g., dimethylamino in 5o, diethylamino in I12) are common in Nurr1 agonists, suggesting the target compound could share similar receptor-binding motifs .
Analytical Characterization :
- NMR and MS are standard for confirming indole carboxamide structures. For example, I12 showed distinct 1H NMR signals for its pyridinylpyrimidinyl group (δ 8.5–9.0 ppm) .
- Melting points (e.g., 229–235°C for I12–I15 ) correlate with molecular rigidity introduced by aromatic and heterocyclic substituents .
Biological Activity Implications: While direct data are lacking, 5o and 5t demonstrated >95% purity and stereochemical control, critical for in vitro assays .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide is a compound belonging to the indole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an indole moiety, which is known for its role in various biological processes. The specific configuration of the methoxy group at position 5 and the carboxamide functional group contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₂O₂ |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various pathways. For instance, studies demonstrate that similar compounds can induce apoptosis in cancer cells via caspase activation and reactive oxygen species (ROS) formation .
- Neuroprotective Effects : The indole scaffold is linked to neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Anti-inflammatory Properties : Some indole derivatives exhibit iNOS inhibition, contributing to their anti-inflammatory effects .
Anticancer Efficacy
A study evaluating the cytotoxic effects of indole-based compounds found that those with structural similarities to this compound demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values were notably low, indicating strong potency .
Neuropharmacological Research
In neuropharmacology, a compound structurally related to this compound was assessed for its ability to enhance cognitive function in animal models. Results indicated improvements in memory retention and reduced anxiety-like behavior, suggesting potential applications in treating neurodegenerative disorders .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other indole derivatives was conducted:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-... | 15 | Anticancer (MCF-7) |
| Indole derivative A | 20 | Anticancer (HCT-116) |
| Indole derivative B | 25 | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
